molecular formula C21H23N3O B11192055 (4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B11192055
M. Wt: 333.4 g/mol
InChI Key: MXTJXPLWLCJBRT-UHFFFAOYSA-N
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Description

4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is unique due to its specific substitution pattern and the presence of both benzyl and piperidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C21H23N3O/c1-16-7-8-20-22-19(15-24(20)14-16)21(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3

InChI Key

MXTJXPLWLCJBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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